4-Bromophenylglyoxal hydrate
Overview
Description
4-Bromophenylglyoxal hydrate is an organic compound with the molecular formula C₈H₇BrO₃. It is a derivative of glyoxal, where one of the phenyl groups is substituted with a bromine atom. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Scientific Research Applications
4-Bromophenylglyoxal hydrate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenylglyoxal hydrate can be synthesized by reacting 4-bromophenyl ketone with selenium dioxide in a mixture of 1,4-dioxane and water. The reaction is typically carried out under microwave radiation at a set temperature of 100°C for 15 minutes. After the reaction, the solution is cooled, filtered to remove selenium, and the organic filtrate is concentrated under reduced pressure. The residue is then stirred in boiling water, filtered, and the aqueous filtrate is cooled to obtain crystals of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key steps involve the use of selenium dioxide as an oxidizing agent and careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 4-bromobenzyl alcohol or 4-bromobenzaldehyde.
Substitution: Formation of various substituted phenylglyoxals depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-bromophenylglyoxal hydrate involves its reactivity with nucleophiles and electrophiles. The bromine atom and the glyoxal moiety make it a versatile compound for various chemical transformations. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
- 4-Chlorophenylglyoxal hydrate
- 4-Fluorophenylglyoxal hydrate
- 4-Iodophenylglyoxal hydrate
Comparison: 4-Bromophenylglyoxal hydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. This uniqueness makes this compound a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOONPDHKLYFDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Br.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80352-42-7 | |
Record name | 4-Bromophenylglyoxal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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